![molecular formula C11H17BClNO3 B1373598 [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride CAS No. 1335234-36-0](/img/structure/B1373598.png)
[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride
Overview
Description
“[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride” is a chemical compound with the CAS Number: 1335234-36-0 . It has a molecular weight of 257.52 and is typically in solid form . It is used as a research chemical for the preparation of biologically and pharmacologically active molecules .
Molecular Structure Analysis
The IUPAC name of this compound is “4-(4-morpholinylmethyl)phenylboronic acid hydrochloride” and its InChI Code is "1S/C11H16BNO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4,14-15H,5-9H2;1H" .Physical And Chemical Properties Analysis
“[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride” is a solid .Scientific Research Applications
Organic Synthesis
[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride: is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The boronic acid acts as a coupling partner for various halide substrates, enabling the construction of biaryl compounds with potential pharmaceutical applications.
Sensor Development
Boronic acids, including [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride , are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This property is exploited in the development of sensors for detecting sugars and other biological analytes. The compound can be incorporated into polymers or other materials to create sensitive and selective detection systems.
Material Science
In material science, [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride can be used to modify surface properties of materials . It can be grafted onto various substrates to introduce specific functionalities, such as binding sites for biomolecules, which is useful in creating bioactive materials for tissue engineering or biosensing applications.
Biotechnology
The compound’s affinity for diols makes it valuable in biotechnology for labeling or modifying glycoproteins and other glycoconjugates . This application is crucial for studying cell surface markers and protein interactions, as well as for developing therapeutic agents that target specific glycoproteins.
Chromatography
[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride: can be used in affinity chromatography to separate and purify glycosylated biomolecules . The boronic acid moiety selectively binds to diols present in sugars, allowing for the targeted isolation of glycoproteins, glycolipids, and other glycoconjugates from complex mixtures.
Therapeutics
Research is ongoing into the use of boronic acids, including [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride , in the development of therapeutic agents . Their ability to interact with various biological molecules opens up possibilities for drug design, particularly in the realm of enzyme inhibitors and potential treatments for diseases like cancer and diabetes.
properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4,14-15H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHUHFLLLSCYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCOCC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride | |
CAS RN |
1335234-36-0 | |
Record name | [4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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